molecular formula C25H30N6O3 B12424012 Vistusertib-d3

Vistusertib-d3

Cat. No.: B12424012
M. Wt: 465.6 g/mol
InChI Key: JUSFANSTBFGBAF-MVTDVSAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vistusertib-d3 is a deuterated form of Vistusertib, a dual inhibitor of the mammalian target of rapamycin complex 1 and complex 2. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Vistusertib. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems and understanding its metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vistusertib-d3 involves the incorporation of deuterium atoms into the Vistusertib molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves:

    Scaling Up Hydrogen-Deuterium Exchange Reactions: Optimizing reaction conditions to ensure efficient and cost-effective production.

    Purification: Using techniques such as chromatography to purify the final product and ensure high deuterium incorporation.

Chemical Reactions Analysis

Types of Reactions

Vistusertib-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: Substitution reactions can replace functional groups in this compound with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of this compound.

Scientific Research Applications

Vistusertib-d3 has a wide range of scientific research applications, including:

Mechanism of Action

Vistusertib-d3 exerts its effects by inhibiting the mammalian target of rapamycin complex 1 and complex 2. This inhibition leads to the suppression of downstream signaling pathways involved in cell growth, proliferation, and survival. The molecular targets include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Vistusertib-d3

This compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the metabolic stability and pathways of Vistusertib, making it a valuable tool in drug development and research.

Biological Activity

Vistusertib-d3, a derivative of vistusertib, is a potent dual inhibitor of the mammalian target of rapamycin (mTOR) complex 1 and 2, which plays a crucial role in regulating cell growth, proliferation, and survival. This compound has garnered significant attention due to its potential therapeutic applications in various cancers, particularly those resistant to conventional treatments.

This compound exerts its biological activity primarily through the inhibition of mTOR signaling pathways. The mTOR pathway is integral to cellular processes such as protein synthesis, cell cycle progression, and metabolism. Specifically, this compound:

  • Inhibits mTORC1 and mTORC2 : This dual inhibition leads to decreased phosphorylation of downstream targets such as S6K1 and 4EBP1, which are essential for protein synthesis and cell growth .
  • Modulates Ribosome Biogenesis : By activating RNA polymerase III-dependent transcription and inhibiting MAF1, this compound enhances ribosome production, facilitating increased protein synthesis necessary for tumor growth .
  • Stimulates Pyrimidine Biosynthesis : this compound promotes the activity of CAD (carbamoyl phosphate synthetase II), a key enzyme in the pyrimidine biosynthesis pathway, thereby supporting nucleotide synthesis essential for DNA replication .

Preclinical Studies

Preclinical studies have demonstrated that this compound exhibits a broad spectrum of antitumor activity across various cancer models. Notably:

  • Breast Cancer Models : In studies involving endocrine-resistant breast cancer patient-derived xenografts (PDX), this compound showed significant anti-proliferative effects. When combined with fulvestrant, it delayed tumor progression more effectively than either agent alone .
  • Combination Therapies : this compound has been evaluated in combination with other targeted therapies, such as selumetinib. Results indicated synergistic effects in preclinical models, enhancing the therapeutic efficacy against advanced cancers .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Endocrine Resistance in Breast Cancer : A study focusing on ER+ breast cancer demonstrated that the combination of this compound and fulvestrant not only reduced tumor size but also re-sensitized tumors previously resistant to endocrine therapy. The treatment led to a significant decrease in cell proliferation markers and improved overall survival in treated models .
  • Advanced Gastric Adenocarcinoma : this compound is currently under investigation for its efficacy in treating advanced gastric adenocarcinoma. Early-phase trials suggest promising results in terms of tumor response rates and safety profiles .

Research Findings

Recent findings from various studies underscore the biological activity of this compound:

  • Cell Line Studies : In vitro experiments on multiple cancer cell lines have shown that this compound induces apoptosis and inhibits cell cycle progression through modulation of key signaling pathways related to mTOR .
  • Biomarker Analysis : Immunohistochemistry and RNA sequencing analyses from PDX models treated with this compound revealed alterations in biomarker expression associated with mTOR signaling, indicating effective pathway inhibition .

Summary Table of Biological Activities

Activity Description
mTOR Inhibition Dual inhibition of mTORC1 and mTORC2 leading to reduced cell growth and survival
Ribosome Biogenesis Enhances RNA polymerase III activity; increases ribosomal RNA synthesis
Pyrimidine Biosynthesis Activates CAD enzyme; supports DNA replication
Synergistic Effects Shows enhanced efficacy when combined with other therapies like fulvestrant

Properties

Molecular Formula

C25H30N6O3

Molecular Weight

465.6 g/mol

IUPAC Name

3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-N-(trideuteriomethyl)benzamide

InChI

InChI=1S/C25H30N6O3/c1-16-14-33-11-9-30(16)23-20-7-8-21(18-5-4-6-19(13-18)24(32)26-3)27-22(20)28-25(29-23)31-10-12-34-15-17(31)2/h4-8,13,16-17H,9-12,14-15H2,1-3H3,(H,26,32)/t16-,17-/m0/s1/i3D3

InChI Key

JUSFANSTBFGBAF-MVTDVSAUSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C1=CC=CC(=C1)C2=NC3=C(C=C2)C(=NC(=N3)N4CCOC[C@@H]4C)N5CCOC[C@@H]5C

Canonical SMILES

CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOCC5C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.